molecular formula C15H13N3O3S B2495137 N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 2034314-72-0

N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2495137
M. Wt: 315.35
InChI Key: ANVQEFAJFBQSQM-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a compound that falls into the category of sulfonamides with potential interest in various scientific fields due to its unique structure, which combines furan and pyridine moieties linked through a sulfonamide group. Such structures are often explored for their chemical reactivity, molecular interactions, and potential applications in materials science, catalysis, and organic synthesis.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those related to the target compound, typically involves reactions between sulfonic chlorides and amines or between sulfonyl chlorides and amides or alcohols. An example relevant to this context is the synthesis of sulfonamides by reacting furan-2-ylmethylamine with pyridine-derived sulfonic chlorides in the presence of a base. These reactions are known for their high yield and the ability to introduce various functional groups into the sulfonamide framework, allowing for the fine-tuning of the compound's properties (El-Gaby et al., 2002).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of intramolecular and intermolecular hydrogen bonding, which significantly influences their crystal packing and stability. For instance, the presence of N-H...O hydrogen bonds can lead to the formation of stable dimeric structures or extended chain motifs in the solid state. The molecular conformation is often conserved across similar sulfonamide compounds, underlining the predictability of their structural behavior (Jacobs et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds, including the target molecule, participate in various chemical reactions, such as coupling reactions catalyzed by transition metals. These reactions are pivotal in synthesizing complex organic frameworks, including heterocyclic compounds and functionalized polymers. The sulfonamide group's presence significantly impacts the electronic properties of the molecule, influencing its reactivity and the nature of the products formed (Han, 2010).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The intramolecular hydrogen bonding and possible π-π interactions contribute to the stability of the crystal lattice and can affect the compound's solubility in various solvents. These properties are crucial for designing materials with specific applications in mind (Kosutić Hulita et al., 2005).

Chemical Properties Analysis

The chemical properties of sulfonamides are dominated by the reactivity of the sulfonamide group. This group can act as an electrophile in nucleophilic substitution reactions or as a ligand in coordination chemistry, forming complexes with various metals. These interactions are essential for understanding the compound's behavior in biological systems or catalytic cycles (Edder et al., 2000).

Future Directions

The future research directions in this field could involve the development of novel compounds with improved medicinal properties. This could involve modifications to the pyridine or furan substructures to enhance their activity or reduce potential side effects .

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-22(20,13-3-1-7-16-11-13)18-10-12-5-6-14(17-9-12)15-4-2-8-21-15/h1-9,11,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVQEFAJFBQSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

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